4-((Z)-{3-[(2-nitrobenzoyl)amino]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}methyl)benzoic acid
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Overview
Description
4-{[(5Z)-3-(2-NITROBENZAMIDO)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID is a complex organic compound that features a thiazolidine ring, a nitrobenzamide group, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(5Z)-3-(2-NITROBENZAMIDO)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID typically involves multiple steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized through a multicomponent reaction involving aniline, chloro benzaldehyde, and thioglycolic acid.
Introduction of the Nitrobenzamide Group: The nitrobenzamide group is introduced through a reaction between the thiazolidine derivative and 2-nitrobenzoyl chloride under basic conditions.
Formation of the Benzoic Acid Moiety: The final step involves the reaction of the intermediate with a benzoic acid derivative, typically under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and catalyst recovery, would be essential to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The thiazolidine ring can undergo oxidation to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide.
Substitution: The benzoic acid moiety can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, palladium on carbon.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nitric acid, sulfuric acid, halogens.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amino derivatives.
Substitution: Nitrobenzoic acids, halobenzoic acids.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows it to participate in a variety of reactions, making it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors or as ligands for receptor binding studies. The presence of the nitrobenzamide group is particularly interesting for its potential interactions with biological targets.
Medicine
In medicinal chemistry, this compound and its derivatives are explored for their potential therapeutic properties. The thiazolidine ring is known for its pharmacological activities, including anti-inflammatory and antimicrobial effects.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 4-{[(5Z)-3-(2-NITROBENZAMIDO)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID involves its interaction with specific molecular targets. The nitrobenzamide group can form hydrogen bonds with amino acid residues in proteins, potentially inhibiting enzyme activity. The thiazolidine ring can interact with metal ions, affecting the function of metalloproteins. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[5-(4-Bromobenzylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-3-methylbutanoic acid
- 5-methyl-2-(4-nitrobenzamido)benzoic acid
Uniqueness
Compared to similar compounds, 4-{[(5Z)-3-(2-NITROBENZAMIDO)-4-OXO-2-SULFANYLIDENE-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}BENZOIC ACID is unique due to the presence of both the nitrobenzamide group and the thiazolidine ring. This combination allows for a broader range of chemical reactions and potential biological activities. The specific arrangement of functional groups also provides unique binding properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H11N3O6S2 |
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Molecular Weight |
429.4 g/mol |
IUPAC Name |
4-[(Z)-[3-[(2-nitrobenzoyl)amino]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene]methyl]benzoic acid |
InChI |
InChI=1S/C18H11N3O6S2/c22-15(12-3-1-2-4-13(12)21(26)27)19-20-16(23)14(29-18(20)28)9-10-5-7-11(8-6-10)17(24)25/h1-9H,(H,19,22)(H,24,25)/b14-9- |
InChI Key |
MTLOMBURWFELES-ZROIWOOFSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)/C(=C/C3=CC=C(C=C3)C(=O)O)/SC2=S)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN2C(=O)C(=CC3=CC=C(C=C3)C(=O)O)SC2=S)[N+](=O)[O-] |
Origin of Product |
United States |
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